7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol
Description
Properties
IUPAC Name |
7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-5-3-6-7(4-8(5)12)11-2-1-10-6/h3-4,12H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZPPNDZKBZHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol typically involves:
- Starting from 2,3-dihydro-1,4-benzodioxin derivatives,
- Introduction of the amino group at the 7-position,
- Introduction or transformation to the thiol group at the 6-position,
- Use of appropriate reagents and conditions to achieve selective substitution without degrading the benzodioxine ring.
Preparation of the Amino Group at the 7-Position
A common route to introduce the amino group involves:
- Starting from 2,3-dihydro-1,4-benzodioxin-6-amine as a key intermediate.
- The amine group can be introduced via nucleophilic aromatic substitution or reduction of a nitro precursor at the 7-position.
- For example, 2,3-dihydro-1,4-benzodioxin-6-amine can be synthesized by reaction of 2,3-dihydro-1,4-benzodioxin derivatives with ammonia or amine sources under controlled pH and temperature conditions to ensure regioselectivity.
Introduction of the Thiol Group at the 6-Position
The thiol group introduction is more challenging due to the sensitivity of sulfur functionalities:
- One reported method involves the displacement of halogenated intermediates (e.g., bromides) by thiol nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) using lithium hydride (LiH) as an activator.
- Alternatively, thiol groups can be introduced by reduction of disulfide precursors or by substitution reactions on suitable leaving groups.
- The preparation of thiol-substituted benzodioxine derivatives often employs mild conditions to prevent oxidation of thiol to disulfide.
Representative Synthetic Procedure
A specific example of synthesis from the literature includes:
- Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in an aqueous basic medium to form sulfonamide intermediates.
- Subsequent treatment of these intermediates with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF with LiH leads to substitution reactions yielding thiol-containing derivatives.
- The reaction conditions (pH, temperature, solvent polarity) are critical to maximize yield and purity.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amination | Nucleophilic substitution or reduction | Ammonia or amine source, controlled pH | Moderate to high | Regioselectivity critical |
| Thiolation | Nucleophilic substitution | 2-bromoacetamides, DMF, LiH | Moderate (varies) | Polar aprotic solvent enhances nucleophilicity |
| Sulfonamide formation (intermediate) | Acylation | Benzenesulfonyl chloride, aqueous base | High | Precursor for further substitution |
Analytical Confirmation and Characterization
Comparative Synthetic Routes and Related Compounds
- Other studies on related benzodioxine derivatives emphasize the use of thiobiurea intermediates and arylisothiocyanates to generate thiol-substituted heterocycles under mild conditions.
- Heating thiobiureas in aqueous NaOH can afford hydroxy-thiol derivatives, which can be further modified to benzodioxine thiols.
- Displacement of bromides by thiols is a common final step to introduce the thiol functionality.
Summary Table of Key Preparation Methods
Research Findings and Practical Considerations
- The choice of solvent and base is crucial for the selective introduction of amino and thiol groups without ring degradation.
- Use of polar aprotic solvents such as DMF enhances nucleophilicity for substitution reactions involving thiols.
- Lithium hydride acts as an activator to facilitate thiol substitution.
- Reaction monitoring by spectroscopic methods ensures the control of regioselectivity and purity.
- Yields vary depending on the specific substituents and reaction conditions but generally range from moderate to high.
- The synthetic routes are adaptable for producing derivatives for biological activity studies, including enzyme inhibition assays.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The amino and thiol groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives.
Scientific Research Applications
Therapeutic Potential
The compound exhibits notable biological activities that suggest its potential as a therapeutic agent. Research indicates that 7-ADOT may be developed for treating diseases related to oxidative stress and inflammation. Its structure allows it to act as an analogue of established bioactive benzodioxines, which could lead to new insights into its biological activities and therapeutic applications.
Potential Applications in Disease Treatment:
- Cancer Therapy: 7-ADOT has been explored for its efficacy against Hsp90 inhibitor-sensitive cancers, which include various types of tumors and neoplasms. The compound's ability to modulate heat shock proteins could be beneficial in developing targeted cancer therapies .
- Inflammatory Disorders: Given its reactivity profile, 7-ADOT may also serve in the treatment of inflammatory diseases, autoimmune disorders, and other conditions influenced by oxidative stress .
Polymer Development
The benzodioxine core structure is present in some polymers known for interesting properties. Researchers are investigating the use of 7-ADOT as a building block for novel materials that leverage its amine and thiol functionalities. This could lead to the development of materials with specific properties suitable for various industrial applications.
Recent studies have focused on the interactions of 7-ADOT with biological systems to elucidate its therapeutic effects. Investigations include assessing its antioxidant properties and potential mechanisms of action against specific disease models.
Material Applications
Research is ongoing regarding the application of 7-ADOT in creating novel polymeric materials with enhanced functionalities derived from its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The amino group in this compound is electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions. In contrast, the nitro group in 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine (C₁₁H₁₀N₂OS) is strongly electron-withdrawing, directing reactivity to meta positions . Thiol (-SH) groups are prone to oxidation, forming disulfide bridges, which may limit stability compared to hydroxyl (-OH) or methoxy (-OCH₃) derivatives .
Solubility and Reactivity: Hydroxyl derivatives (e.g., 2,3-dihydro-1,4-benzodioxin-6-ol) exhibit high solubility in polar solvents due to hydrogen bonding, whereas thiol-containing compounds may require stabilizers to prevent oxidation . Carboxylic acid derivatives (e.g., Amino-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid) demonstrate improved aqueous solubility, making them favorable for drug formulation .
Biological Activity: Benzodioxane derivatives with methylphenylmethanol scaffolds (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) are reported as immunomodulators, inhibiting PD-1/PD-L1 interactions . Enzymatic hydroxylation of 2,3-dihydro-1,4-benzodioxin-6-ol yields precursors for pharmaceutical synthesis, showcasing regioselectivity (70:5-ol/30:6-ol ratio) .
Biological Activity
7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (commonly referred to as 7-ADOT) is a compound belonging to the benzodioxine family, known for its significant biological activities and potential therapeutic applications. This article explores its biological activity, including antioxidant properties, anticancer effects, and enzyme inhibition. It also presents relevant case studies and research findings.
Chemical Structure and Properties
7-ADOT features a unique structure characterized by an amino group and a thiol substituent attached to a benzodioxine core. This combination enhances its reactivity and allows for the formation of various derivatives that can be explored for biological activity.
1. Antioxidant Properties
Research indicates that compounds similar to 7-ADOT exhibit notable antioxidant activities. The presence of thiol groups is associated with the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
2. Anticancer Activity
Studies have demonstrated that 7-ADOT and its derivatives possess anticancer properties. For instance, a related compound was found to be significantly more potent than established drugs against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. The compound's mechanism of action may involve the inhibition of specific enzymes related to cancer proliferation .
3. Enzyme Inhibition
7-ADOT has shown potential as an enzyme inhibitor. In particular, it has been evaluated for its inhibitory effects on alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds derived from 7-ADOT demonstrated moderate inhibitory activity with IC50 values comparable to standard inhibitors used in diabetes management .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of 7-ADOT through various assays, including DPPH and ABTS radical scavenging tests. The results indicated that 7-ADOT exhibited significant scavenging abilities, suggesting its potential use as a natural antioxidant in pharmaceutical formulations.
Case Study 2: Anticancer Efficacy
In vitro studies on 7-ADOT derivatives revealed that certain modifications enhanced their cytotoxic effects against cancer cells. For example, derivatives with additional functional groups showed improved potency against MCF-7 cells compared to the parent compound .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Nitro-2,3-dihydro-1,4-benzodioxine | Nitro group at position 7 | Exhibits different electronic properties affecting reactivity |
| 5-Carboxylic Acid Derivative | Carboxylic acid at position 5 | Increased solubility and potential for salt formation |
| 7-Chloro-2,3-dihydro-1,4-benzodioxine | Chlorine substituent | Enhanced lipophilicity leading to altered bioavailability |
The comparison highlights how structural variations influence biological activity, providing insights into optimizing compounds for specific therapeutic targets.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
